

Technical Support Center: LY3007113

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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1194441

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects observed in patients treated with **LY3007113**, a p38 MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **LY3007113**?

A1: **LY3007113** is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key regulator of various cellular processes, including inflammation, cell survival, and apoptosis.[1][2] By inhibiting p38 MAPK, **LY3007113** can prevent the phosphorylation of its downstream targets, such as MAPK-activated protein kinase 2 (MAPKAP-K2), which may in turn inhibit the production of pro-inflammatory cytokines and induce tumor cell apoptosis.[1][2]

Q2: What are the most common treatment-related side effects observed with **LY3007113**?

A2: Based on a Phase 1 clinical trial in patients with advanced cancer, the most frequently reported treatment-related adverse events (occurring in >10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[3][4][5][6]

Q3: Were there any serious or dose-limiting side effects reported for **LY3007113**?

A3: Yes, Grade ≥ 3 treatment-related adverse events included upper gastrointestinal hemorrhage and increased hepatic enzyme levels. These were considered dose-limiting toxicities and were observed at a dosage of 40 mg every 12 hours (Q12H).[3][4][5][6] Other

serious adverse events reported in the study, although not all were directly attributed to the study drug, included intestinal obstruction, gastrointestinal hemorrhage, pneumonia, sepsis, and hypotension.[3]

Troubleshooting Guide

Issue: A patient in our study is experiencing tremors after starting treatment with **LY3007113**.

Possible Cause: Tremor is one of the most common treatment-related adverse events associated with **LY3007113**. [3]

Suggested Action:

- **Assess Severity:** Grade the tremor according to the Common Terminology Criteria for Adverse Events (CTCAE).
- **Monitor:** Continue to monitor the patient for the persistence and severity of the tremor.
- **Dose Adjustment:** Depending on the severity, consider a dose reduction or temporary discontinuation of **LY3007113** as per the study protocol. The maximum tolerated dose (MTD) was established at 30 mg Q12H due to dose-limiting toxicities at higher doses. [3][4][5][6]

Issue: A patient has developed a rash.

Possible Cause: Rash, including maculopapular and acneiform dermatitis, is a frequently observed side effect of **LY3007113**. [3]

Suggested Action:

- **Evaluate:** Characterize the type and severity of the rash.
- **Symptomatic Treatment:** Consider topical corticosteroids or oral antihistamines for symptomatic relief, as appropriate.
- **Dose Modification:** For severe or persistent rashes, a dose modification of **LY3007113** may be necessary.

Data on Side Effects

The following table summarizes the treatment-emergent adverse events (TEAEs) reported in a Phase 1 study of **LY3007113** in patients with advanced cancer.

Adverse Event	Frequency (All Grades)	Frequency (Grade \geq 3)
Tremor	40.7%	Not specified
Rash (including maculopapular, papular, acneiform dermatitis)	37.0%	Not specified
Fatigue	29.6%	Not specified
Dyspnea (including exertional dyspnea)	25.9%	Not specified
Constipation	18.5%	Not specified
Diarrhea	18.5%	Not specified
Anemia	33.3% (as per one mention)	Not specified
Nausea	33.3% (as per one mention)	Not specified
Peripheral Edema	33.3% (as per one mention)	Not specified
Stomatitis	14.8%	Not specified
Increased Blood Creatine Phosphokinase	11.1%	Not specified
Upper Gastrointestinal Hemorrhage	Not specified	Occurred at 40 mg Q12H (Dose-Limiting)
Increased Hepatic Enzyme	Not specified	Occurred at 40 mg Q12H (Dose-Limiting)

Data from the Phase 1 study of **LY3007113** in patients with advanced cancer.[\[3\]](#)

Experimental Protocols

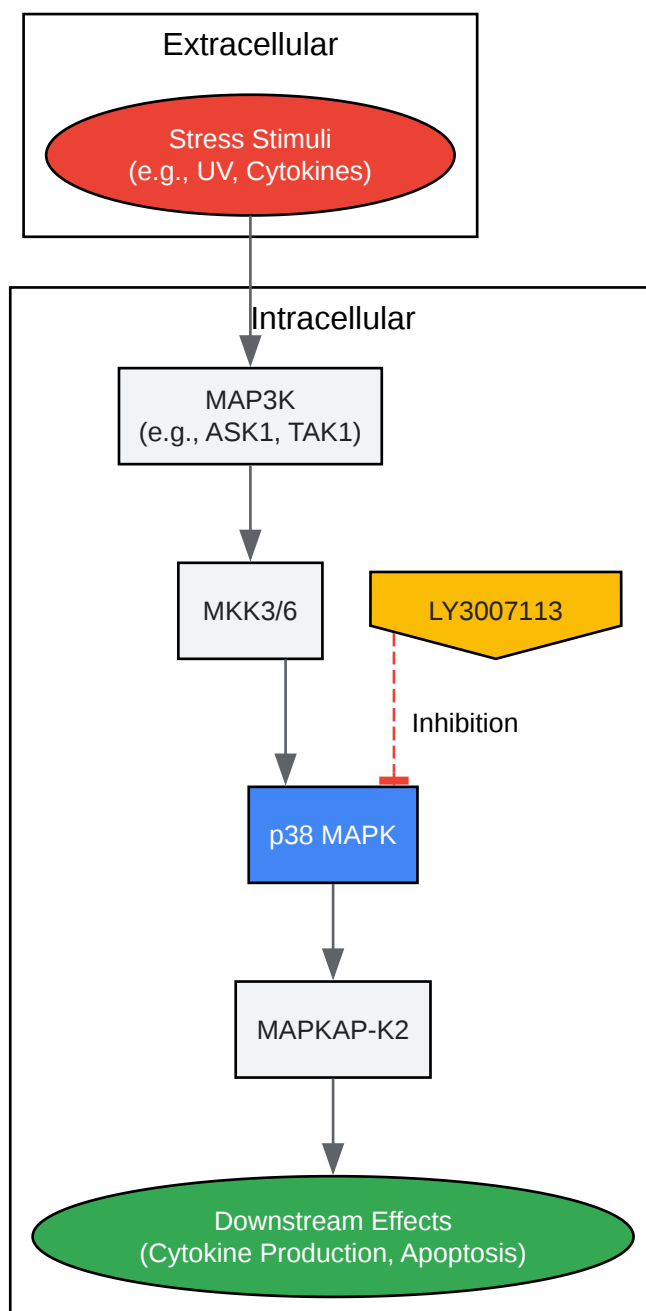
Assessment of Adverse Events in the Phase 1 Clinical Trial of **LY3007113**

Objective: To evaluate the safety and tolerability of **LY3007113** in patients with advanced cancer and to determine the maximum tolerated dose (MTD).

Methodology:

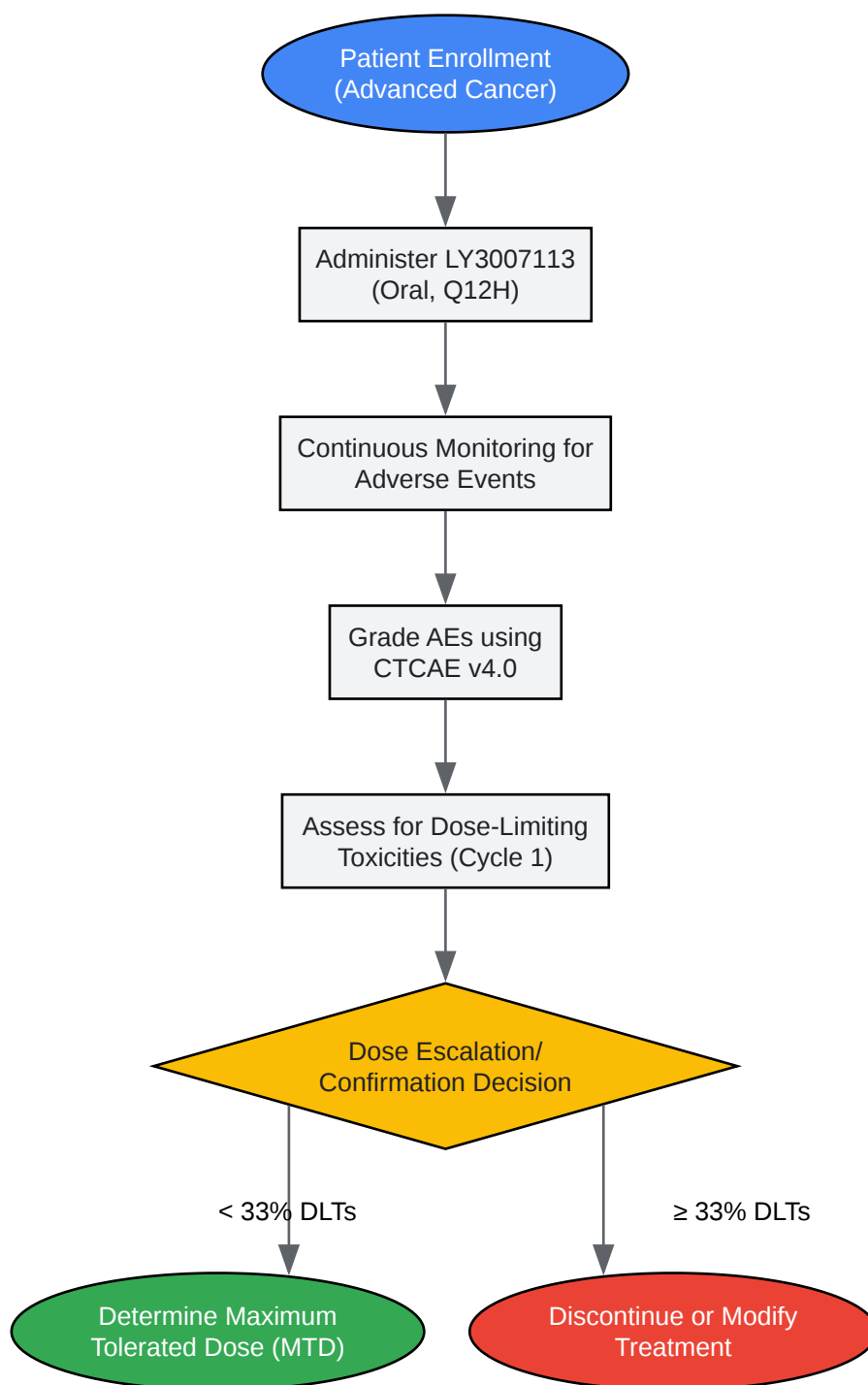
- **Patient Population:** Patients with advanced solid tumors.
- **Study Design:** A Phase 1, open-label, dose-escalation (Part A) and dose-confirmation (Part B) study.
- **Dosing:** **LY3007113** was administered orally every 12 hours (Q12H) in 28-day cycles. Doses ranged from 20 mg to 200 mg daily in Part A.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Safety Monitoring:**
 - Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events, Version 4.0.
 - Dose-limiting toxicities (DLTs) were defined as specific drug-related AEs occurring during the first cycle, including grade ≥ 3 non-hematological toxicities and grade 4 hematological toxicities.[\[3\]](#)
- **Pharmacokinetic Analysis:**
 - Plasma concentrations of **LY3007113** and its metabolites were determined using a validated liquid chromatography with tandem mass spectrometry method.[\[3\]](#)
 - Blood samples were collected at various time points after single and repeated dosing to determine parameters such as C_{max}, t_{max}, and AUC.[\[3\]](#)
- **Pharmacodynamic Analysis:**
 - The inhibition of the primary biomarker, MAPK-activated protein kinase 2 (MAPKAP-K2), was assessed in peripheral blood mononuclear cells (PBMCs).[\[3\]](#)

Visualizations



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Caption: p38 MAPK Signaling Pathway and the inhibitory action of **LY3007113**.



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Caption: Workflow for monitoring adverse events in a Phase 1 clinical trial.

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